molecular formula C7H14ClF2N B1531640 (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride CAS No. 1781677-46-0

(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride

Cat. No.: B1531640
CAS No.: 1781677-46-0
M. Wt: 185.64 g/mol
InChI Key: BWELCTMYFHCBTO-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . This compound is known for its unique structural features, including the presence of two fluorine atoms and a cyclopentyl ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of a cyclopentyl derivative with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency . The use of automated systems and stringent quality control measures are essential to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoro-1-methylcyclopentyl)methanol
  • (2,2-Difluoro-1-methylcyclopentyl)amine
  • (2,2-Difluoro-1-methylcyclopentyl)chloride

Uniqueness

Compared to similar compounds, (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride stands out due to its unique combination of a cyclopentyl ring and difluoromethyl group, which imparts distinct chemical and physical properties. These features make it particularly useful in various research and industrial applications.

Properties

IUPAC Name

(2,2-difluoro-1-methylcyclopentyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c1-6(5-10)3-2-4-7(6,8)9;/h2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELCTMYFHCBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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